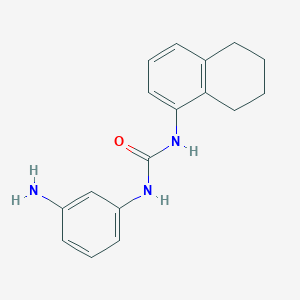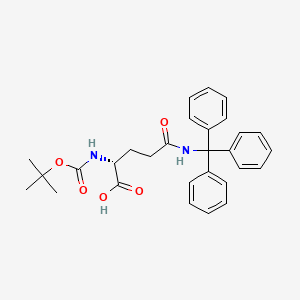
Boc-D-Gln(Trt)-OH
Descripción general
Descripción
Boc-D-Gln(Trt)-OH, also known as N-alpha-Boc-N-delta-trityl-D-glutamine, is a glutamine derivative often utilized in Boc Solid Phase Peptide Synthesis (SPPS) . The trityl protecting group improves the solubility of the Boc-D-glutamine derivative . It also protects the amide group from dehydration when the derivative is activated with dicarbodiimide .
Synthesis Analysis
The synthesis of Boc-D-Gln(Trt)-OH involves the use of a trityl protecting group to improve the solubility of the Boc-D-glutamine derivative . This group also protects the amide group from dehydration when the derivative is activated with dicarbodiimide . When the Boc group is removed for the next coupling, the trityl group is also removed .Molecular Structure Analysis
The molecular formula of Boc-D-Gln(Trt)-OH is C29H32N2O5 . It has a molecular weight of 488.6 g/mol . The InChIKey of Boc-D-Gln(Trt)-OH is YEXNCDUSVVLUFM-XMMPIXPASA-N . The molecule contains a total of 70 bond(s), including 38 non-H bond(s), 21 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), and 18 aromatic bond(s) .Physical And Chemical Properties Analysis
Boc-D-Gln(Trt)-OH has a molecular weight of 488.6 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 11 rotatable bonds . The exact mass and monoisotopic mass of Boc-D-Gln(Trt)-OH are both 488.23112213 g/mol . The topological polar surface area is 105 Ų .Aplicaciones Científicas De Investigación
Advanced Material Synthesis and Modification
Compounds similar to Boc-D-Gln(Trt)-OH are often used in the synthesis and functionalization of advanced materials. For instance, graphene-like two-dimensional layered nanomaterials have garnered attention for their applications in biosensors and nanomedicine, benefiting from their remarkable biocompatibility and ease of functionalization (Yang et al., 2015). These materials' synthesis often involves complex organic molecules for doping, functionalizing, or modifying surface properties to enhance their biological applications.
Electrochemical Applications
The development of boron-doped diamond electrodes highlights the importance of specific chemical modifications in creating materials with enhanced electrochemical properties. Such electrodes have shown improved cleavage yield and reduced adsorption for peptides, suggesting the critical role of chemical modifications in advancing electrochemical applications (Roeser et al., 2013).
Photocatalysis and Environmental Remediation
Boron and sulfur co-doping into graphitic carbon nitride frameworks, similar in conceptual methodology to the functionalization that might be undertaken with compounds like Boc-D-Gln(Trt)-OH, have been demonstrated to significantly enhance photocatalytic activity for hydrogen generation from water under visible light (Babu et al., 2018). This example illustrates the potential of chemical modifications in improving the efficiency of materials for environmental applications.
Boron Neutron Capture Therapy (BNCT)
In the medical field, boron-containing compounds are pivotal in BNCT, a cancer treatment method that relies on the nuclear capture and fission reactions of boron-10 when irradiated with neutrons. Research in this area focuses on developing new boron delivery agents that can more effectively target tumor cells, highlighting the ongoing need for advanced chemical synthesis techniques (Barth et al., 2012).
Direcciones Futuras
The future directions of Boc-D-Gln(Trt)-OH could involve its continued use in Boc SPPS . The trityl protecting group could continue to be used to improve the solubility of the Boc-D-glutamine derivative and protect the amide group from dehydration . Future research could also explore other potential applications of Boc-D-Gln(Trt)-OH.
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNCDUSVVLUFM-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Gln(Trt)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1517236.png)


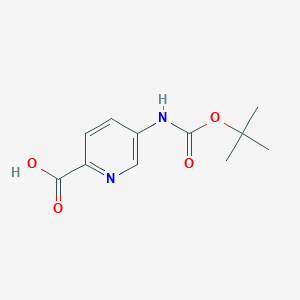
![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)
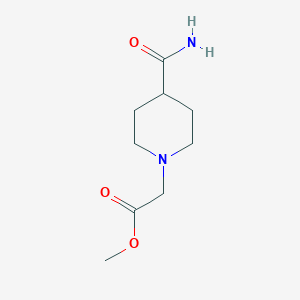
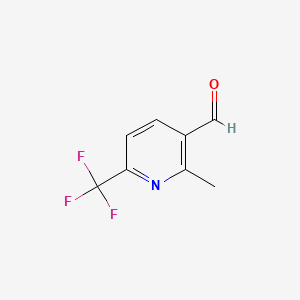
![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)
![3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1517250.png)
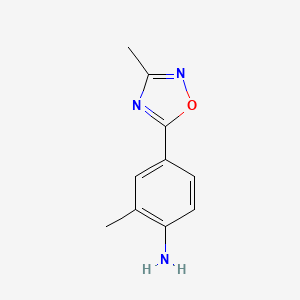
![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)
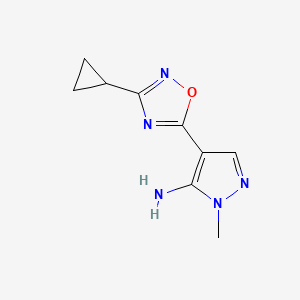
![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)
